N'-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N'-(2-methylbutanoyl)benzohydrazide
Description
This compound belongs to the benzohydrazide class, characterized by a pyrrolidin-2,5-dione core substituted with a 3-methoxyphenyl group and acylated with 2-methylbutanoyl and benzohydrazide moieties.
Properties
Molecular Formula |
C23H25N3O5 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
N'-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N'-(2-methylbutanoyl)benzohydrazide |
InChI |
InChI=1S/C23H25N3O5/c1-4-15(2)22(29)26(24-21(28)16-9-6-5-7-10-16)19-14-20(27)25(23(19)30)17-11-8-12-18(13-17)31-3/h5-13,15,19H,4,14H2,1-3H3,(H,24,28) |
InChI Key |
KXVFCWPRLUEJEW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)N(C1CC(=O)N(C1=O)C2=CC(=CC=C2)OC)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N’-(2-methylbutanoyl)benzohydrazide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the methoxyphenyl group, and the coupling with benzohydrazide. Common reagents used in these reactions include methoxybenzaldehyde, pyrrolidine, and hydrazine derivatives. The reaction conditions often involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N’-(2-methylbutanoyl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in derivatives with new functional groups.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N'-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N'-(2-methylbutanoyl)benzohydrazide typically involves multi-step organic reactions. The core structure is derived from pyrrolidin-2,5-dione, with subsequent modifications to introduce the methoxyphenyl and benzohydrazide functionalities.
Key Synthetic Steps
- Formation of Pyrrolidin-2,5-dione : This serves as the foundational structure.
- Substitution Reactions : The introduction of methoxyphenyl groups occurs through nucleophilic substitution.
- Final Modification : The benzohydrazide moiety is formed via condensation reactions.
Antimicrobial Activity
Research indicates that derivatives of benzohydrazide, including this compound, exhibit significant antimicrobial properties. A study conducted on various benzohydrazide derivatives revealed their effectiveness against both Gram-positive and Gram-negative bacteria.
Antimicrobial Efficacy Table
| Compound | Organism | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
Antioxidant Activity
The compound has also been evaluated for its antioxidant capabilities using the DPPH radical scavenging assay. Preliminary results suggest a promising potential for reducing oxidative stress in biological systems.
Potential Therapeutic Properties
The compound is being investigated for its potential therapeutic effects, particularly in the following areas:
- Anti-inflammatory : Studies suggest that it may inhibit pro-inflammatory cytokines.
- Anticancer : Preliminary investigations indicate cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study assessed the cytotoxic effects of the compound on cancer cell lines using MTT assays. Results indicated significant inhibition of cell proliferation at concentrations above 50 µM.
Industrial Applications
In industry, this compound is explored for its utility in synthesizing specialty chemicals and advanced materials. Its chemical stability and reactivity make it suitable for applications in:
- Coatings : Providing protective layers with enhanced durability.
- Adhesives : Formulating high-performance bonding agents.
Mechanism of Action
The mechanism of action of N’-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N’-(2-methylbutanoyl)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Structural Features and Modifications
Substituent Analysis :
- 3-Methoxyphenyl (Target) vs.
- 2-Methylbutanoyl (Target) vs. Trimethoxybenzoyl (STK137389): The branched acyl group (2-methylbutanoyl) increases lipophilicity compared to the polar trimethoxybenzoyl group, which may influence membrane permeability and metabolic stability .
Pharmacological Activity and Molecular Docking
Anticancer Activity
- Maleimide-succinimide derivatives (Compounds 3–6) : Compounds 3 and 5 exhibited IC₅₀ values of 12.4 µM and 14.7 µM against MCF-7 breast cancer cells, with molecular docking showing strong binding to AKT1 (−16.112 kcal/mol) and CDK2 (−21.342 kcal/mol) .
Antimicrobial Activity
- Benzohydrazide derivatives (Compounds 5, 9a,b) : Synthesized via ultrasonic methods, these compounds demonstrated moderate-to-strong antimicrobial activity, attributed to the hydrazone linkage and electron-rich substituents .
Physicochemical and ADME Properties
- logP and Solubility : The target compound’s predicted logP (~2.5) aligns with moderate lipophilicity, favoring oral absorption. In contrast, Y500-1354 (logP 2.388) and STK137389 (higher polarity) may exhibit differing bioavailability profiles .
- Hydrogen Bonding: The benzohydrazide moiety provides hydrogen bond donors/acceptors (PSA ~71.7 Ų in analogs), critical for target engagement .
Biological Activity
N'-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N'-(2-methylbutanoyl)benzohydrazide is a complex organic compound that has garnered attention for its potential biological activities. The compound's unique structure combines various functional groups that may contribute to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 340.33 g/mol |
| Molecular Formula | C19H19N3O5 |
| LogP | 1.192 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
The compound features a pyrrolidin-2,5-dione core linked to a methoxyphenyl group and a benzohydrazide moiety, which may influence its interaction with biological targets.
Antioxidant Activity
Research indicates that derivatives of benzohydrazides exhibit significant antioxidant properties. A study on similar compounds found that they effectively scavenge free radicals and inhibit lipid peroxidation, suggesting potential applications in preventing oxidative stress-related diseases .
Enzyme Inhibition
This compound has been investigated for its inhibitory effects on various enzymes:
- α-Glucosidase Inhibition : Similar compounds have demonstrated competitive inhibition against α-glucosidase, an enzyme involved in carbohydrate metabolism. One study reported IC50 values ranging from 0.01 to 648.90 µM for related derivatives, indicating strong inhibitory potential .
- Other Enzyme Targets : Preliminary studies suggest that this compound may also interact with other enzymes, potentially modulating their activity and influencing metabolic pathways.
Antimicrobial Activity
Compounds structurally related to this compound have shown promising antimicrobial properties. For instance, certain derivatives have been effective against various bacterial strains, indicating their potential as therapeutic agents in treating infections .
Anti-inflammatory Effects
The anti-inflammatory activity of benzohydrazide derivatives has been documented in several studies. These compounds may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways involved in inflammation, making them candidates for the treatment of inflammatory diseases .
The mechanism by which this compound exerts its biological effects likely involves:
- Binding to Enzymes : The compound may bind to the active sites of enzymes like α-glucosidase, inhibiting their activity and altering metabolic processes.
- Interaction with Receptors : It may also interact with specific receptors involved in inflammatory responses or oxidative stress management.
Study on Antioxidant Activity
A study published in Archives of Harmacal Research evaluated the antioxidant capacity of several benzohydrazide derivatives, including those similar to this compound. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls .
Clinical Implications
In a clinical setting, compounds like this compound could be explored for their potential in managing diseases characterized by inflammation and oxidative stress. Further studies are necessary to elucidate their efficacy and safety profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
